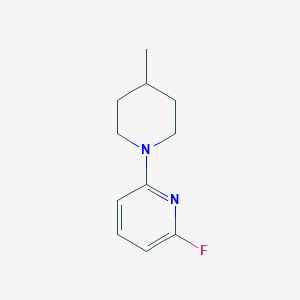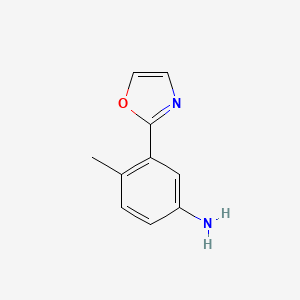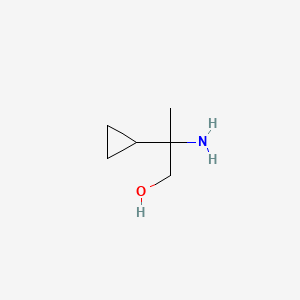
3-Brom-2-(2-Fluorphenoxy)pyridin
Übersicht
Beschreibung
3-Bromo-2-(2-fluorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrFNO and its molecular weight is 268.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-(2-fluorophenoxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-(2-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(2-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluorierte Pyridine, einschließlich 3-Brom-2-(2-Fluorphenoxy)pyridin, sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von großem Interesse . Sie weisen eine verringerte Basizität auf und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga . Die Synthese von Fluoropyridinen bleibt eine Herausforderung, und verschiedene Methoden zur Herstellung von 2-, 3-, 4-Fluoropyridinen sowie Di- und Polyfluoropyridinen wurden zusammengefasst .
Lokale Strahlentherapie von Krebs
F18-substituierte Pyridine, die aus Fluoropyridinen synthetisiert werden können, stellen ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen dar . Sie werden zur lokalen Strahlentherapie von Krebs eingesetzt .
Landwirtschaftliche Produkte
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften ist eine der am häufigsten angewandten chemischen Modifikationen die Einführung von Fluoratomen in Leitstrukturen . Fluorhaltige Substituenten werden am häufigsten in carbocyclische aromatische Ringe eingebaut, und eine große Anzahl von Verbindungen mit fluorhaltigen Substituenten an Arylringen wurde als landwirtschaftliche Wirkstoffe vermarktet .
Pharmazeutische Produkte
Die Pyridinderivate, einschließlich this compound, sind als Synthone für pharmazeutische Produkte sehr gefragt . Etwa 10 % des Gesamtumsatzes von Pharmazeutika, die derzeit zur medizinischen Behandlung verwendet werden, entfallen auf Arzneimittel, die Fluoratome enthalten .
Analyse der Molekülstruktur
This compound kann bei der Analyse der Molekülstruktur verwendet werden. Sowohl DFT- als auch HF-Methoden können in einer theoretischen Untersuchung dieses Moleküls verwendet werden . Die Molekülstrukturen der Titelverbindung wurden optimiert, und das Molekularelektrostatische Potential (MEP) wurde berechnet .
Spektralanalyse
Der zeitabhängige Dichtefunktionaltheorie-Ansatz (TD-DFT) kann verwendet werden, um das HOMO (höchst besetzte Molekülorbital) und LUMO (niedrigst unbesetztes Molekülorbital) von this compound zu simulieren . Dies trägt dazu bei, die Lücke des Grenzorbitals zu erreichen und das UV-Vis-Spektrum der Verbindung in der Gasphase und für verschiedene Lösungsmittel zu berechnen .
Molekular-Docking-Studien
This compound kann in Molekular-Docking-Studien verwendet werden . Diese Studien können zur Entwicklung neuer Medikamente beitragen, indem die Wechselwirkungen zwischen diesem Molekül und verschiedenen biologischen Zielen verstanden werden .
Physikalisch-chemische Studien
Physikalisch-chemische Studien von this compound können durchgeführt werden, um seine Eigenschaften zu verstehen . Zu diesen Studien gehört die Berechnung thermodynamischer Funktionen mit Hilfe spektroskopischer Daten unter Verwendung statistischer Methoden .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-(2-fluorophenoxy)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 3-Bromo-2-(2-fluorophenoxy)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-2-(2-fluorophenoxy)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s ability to interact with these biomolecules is crucial for its role in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(2-fluorophenoxy)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(2-fluorophenoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
3-Bromo-2-(2-fluorophenoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in the levels of certain metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-2-(2-fluorophenoxy)pyridine within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in different tissues.
Subcellular Localization
3-Bromo-2-(2-fluorophenoxy)pyridine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects on cellular processes and for developing targeted therapeutic strategies.
Eigenschaften
IUPAC Name |
3-bromo-2-(2-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJKBPLWKEOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215809-12-3 | |
| Record name | 3-bromo-2-(2-fluorophenoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)








